molecular formula C12H19N5O B14798191 1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide

1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide

Katalognummer: B14798191
Molekulargewicht: 249.31 g/mol
InChI-Schlüssel: PVGMVSLNDGMXMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under specific conditions. For example, a substituted pyrimidine can be formed by reacting a substituted aniline with a formamide derivative.

    Introduction of the Piperidine Ring: The piperidine ring is introduced by reacting the pyrimidine derivative with a piperidine derivative under suitable conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate carboxylating agent.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where specific functional groups are oxidized to form new products.

    Reduction: Reduction reactions can be used to reduce certain functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as protein kinases, which play a crucial role in cellular signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes like cell proliferation and survival, making it a potential therapeutic agent for cancer .

Vergleich Mit ähnlichen Verbindungen

1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with unique molecular targets and exhibit distinct biological activities.

Eigenschaften

Molekularformel

C12H19N5O

Molekulargewicht

249.31 g/mol

IUPAC-Name

1-[4-methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C12H19N5O/c1-8-7-10(14-2)16-12(15-8)17-5-3-9(4-6-17)11(13)18/h7,9H,3-6H2,1-2H3,(H2,13,18)(H,14,15,16)

InChI-Schlüssel

PVGMVSLNDGMXMW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.